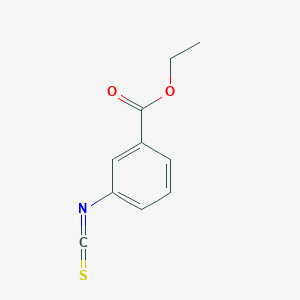

3-Ethoxycarbonylphenyl isothiocyanate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 3-isothiocyanatobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2S/c1-2-13-10(12)8-4-3-5-9(6-8)11-7-14/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCHONYMFRSKTLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50334382 | |

| Record name | Ethyl 3-isothiocyanatobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3137-84-6 | |

| Record name | Ethyl 3-isothiocyanatobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3137-84-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-isothiocyanatobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3137-84-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Ethoxycarbonylphenyl Isothiocyanate: A Keystone Reagent in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Ethoxycarbonylphenyl isothiocyanate, a versatile aromatic isothiocyanate, has emerged as a critical building block in the synthesis of novel therapeutic agents. Its unique bifunctional nature, possessing both a reactive isothiocyanate moiety and a modifiable ethoxycarbonyl group, offers a strategic advantage in the design of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, with a particular focus on its application in the development of innovative pharmaceuticals. By exploring the causality behind experimental choices and grounding claims in authoritative references, this document serves as an essential resource for researchers aiming to leverage the full potential of this powerful synthetic intermediate.

Physicochemical and Spectral Profile

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in synthetic chemistry. While experimental data for this specific isomer is not extensively documented, a combination of data from its isomers and closely related analogs provides a reliable profile.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound (Predicted/Analog Data) | Ethyl 4-isothiocyanatobenzoate (CAS 1205-06-7) | 3-Methoxycarbonylphenyl isothiocyanate (CAS 3125-66-4) |

| Molecular Formula | C₁₀H₉NO₂S | C₁₀H₉NO₂S | C₉H₇NO₂S |

| Molecular Weight | 207.25 g/mol | 207.25 g/mol | 193.22 g/mol [1] |

| Appearance | White to yellow solid (predicted) | White to yellow solid[2] | Not specified |

| Melting Point | Not available | 57 °C[2] | Not available |

| Boiling Point | ~123-127 °C at 1 mmHg (estimated) | 123-127 °C at 1 mmHg[2] | 105-106 °C at 0.45 mmHg[1] |

| Density | ~1.14 g/cm³ (estimated) | 1.14 g/cm³[2] | 1.23 g/cm³[1] |

| Solubility | Soluble in most organic solvents; hydrolyzes in water[1] | Soluble in organic solvents | Hydrolyzes in water[1] |

| Storage Conditions | 2-8°C, under inert atmosphere, moisture sensitive | Cool, ventilated environment[2] | Keep Cold (2-8°C recommended)[1] |

Spectral Characterization

The structural elucidation of this compound and its derivatives relies heavily on spectroscopic techniques. The characteristic spectral features are outlined below, with data inferred from its isomer, ethyl 4-isothiocyanatobenzoate, and general knowledge of the functional groups.

-

Infrared (IR) Spectroscopy: A strong, characteristic absorption band for the isothiocyanate group (-N=C=S) is expected in the region of 2000-2200 cm⁻¹[3]. Additionally, a strong carbonyl (C=O) stretch from the ester group will be prominent around 1720 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will show characteristic signals for the ethyl group (a quartet around 4.4 ppm and a triplet around 1.4 ppm). The aromatic protons will appear as a complex multiplet pattern in the range of 7.2-8.2 ppm, consistent with a 1,3-disubstituted benzene ring.

-

¹³C NMR: The isothiocyanate carbon (-N=C =S) typically gives a signal in the range of 125-140 ppm, which can sometimes be broad[4]. The ester carbonyl carbon will resonate downfield, typically above 165 ppm. Signals for the aromatic carbons and the ethyl group carbons will also be present in their respective expected regions.

-

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to its molecular weight (207.25 m/z). Fragmentation patterns will likely involve the loss of the ethoxy group (-OC₂H₅), the carbonyl group (-CO), and cleavage of the isothiocyanate moiety. For ethyl 4-isothiocyanatobenzoate, major fragments are observed at m/z 162, 134, and 207[5].

Synthesis and Experimental Protocols

The synthesis of aryl isothiocyanates can be achieved through several established methods. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

General Synthesis from the Corresponding Amine

A common and reliable method for the preparation of aryl isothiocyanates is the reaction of the corresponding primary amine with thiophosgene or a thiophosgene equivalent. For this compound, the starting material would be ethyl 3-aminobenzoate.

Diagram 1: General Synthesis of this compound

Caption: Synthesis of this compound from ethyl 3-aminobenzoate.

Step-by-Step Protocol (Adapted from general procedures):

-

Dissolution: Dissolve ethyl 3-aminobenzoate (1 equivalent) in a suitable anhydrous, inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Base: Add a non-nucleophilic base, such as triethylamine (Et₃N) (2.2 equivalents), to the solution and stir.

-

Addition of Thiocarbonylating Agent: Slowly add a solution of 1,1'-thiocarbonyldiimidazole (TCDI) (1.1 equivalents) in the same solvent to the reaction mixture at room temperature. The use of TCDI is often preferred over the highly toxic thiophosgene.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting amine is consumed.

-

Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure this compound.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from the high reactivity of the isothiocyanate group (-N=C=S). The central carbon atom is highly electrophilic and readily undergoes nucleophilic attack.

Reaction with Nucleophiles: The Gateway to Thioureas and Heterocycles

The most fundamental reaction of isothiocyanates is their addition reaction with nucleophiles, particularly primary and secondary amines, to form substituted thioureas. This reaction is typically fast and proceeds with high yield.

Diagram 2: Reactivity of this compound with Amines

Caption: Formation of thiourea derivatives from this compound.

This thiourea linkage is a common pharmacophore and serves as a versatile intermediate for the synthesis of various nitrogen- and sulfur-containing heterocycles, which are prevalent in many biologically active compounds[2][6].

Step-by-Step Protocol for Thiourea Synthesis:

-

Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol, THF, or DCM.

-

Amine Addition: Add the desired primary or secondary amine (1 equivalent) to the solution. The reaction is often exothermic.

-

Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours.

-

Isolation: The thiourea product often precipitates from the reaction mixture upon completion. If not, the solvent can be removed under reduced pressure.

-

Purification: The resulting thiourea can be purified by recrystallization or column chromatography if necessary.

Applications in Drug Discovery and Development

The isothiocyanate functional group is a well-established pharmacophore found in numerous natural and synthetic compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties[1][7]. This compound, in particular, provides a scaffold that can be elaborated into diverse libraries of compounds for drug screening.

Synthesis of Bioactive Thiourea Derivatives

Thiourea derivatives synthesized from this compound have shown promise in various therapeutic areas. The phenyl ring can be further functionalized, and the ester group can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, allowing for a wide range of structural modifications to optimize biological activity and pharmacokinetic properties. These derivatives have been investigated for their potential as anticancer, antibacterial, and anti-inflammatory agents[2][8].

Precursor for Heterocyclic Scaffolds

The thiourea derivatives obtained from this compound are valuable precursors for the synthesis of various heterocyclic systems, such as benzothiazoles and quinazolines, which are core structures in many approved drugs[8]. The reactivity of the thiourea moiety allows for cyclization reactions to build these complex ring systems.

Role as a Covalent Modifier in Chemical Biology

Isothiocyanates can act as covalent inhibitors by reacting with nucleophilic residues, such as cysteine or lysine, on target proteins[7]. This property is increasingly being exploited in the design of targeted covalent inhibitors, which can offer advantages in terms of potency and duration of action. The ethoxycarbonylphenyl group can be tailored to direct the molecule to the desired protein binding site.

Safety and Handling

This compound is expected to have similar handling requirements to other aryl isothiocyanates. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. It is moisture-sensitive and should be stored under an inert atmosphere in a cool, dry place[1]. Isothiocyanates are generally considered to be lachrymators and skin and respiratory irritants.

Conclusion

This compound is a highly valuable and versatile reagent for the synthesis of a wide array of biologically active molecules. Its straightforward synthesis, predictable reactivity, and the potential for diverse structural modifications make it an indispensable tool for medicinal chemists and drug discovery scientists. A comprehensive understanding of its chemical properties and reactivity, as detailed in this guide, is crucial for unlocking its full potential in the development of next-generation therapeutics.

References

Please note that a comprehensive list of clickable references would be provided in a digital version of this document. The references below correspond to the citations in the text.

- Exploring Ethyl 4-Isothiocyanatobenzoate: Properties and Applic

-

Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. PMC. (URL: [Link])

-

New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. NIH. (URL: [Link])

- Synthesis of new thiourea derivatives and study of its activity as anticancer agents molecular docking study. (URL not provided)

- Supporting information - The Royal Society of Chemistry. (URL not provided)

- RECENT DEVELOPMENT ON THE SYNTHESIS OF THIOUREA DERIVATIVES AND EFFECT OF SUBSTITUENTS ON THE ANTICANCER ACTIVITY. Malaysian Journal of Analytical Sciences. (URL not provided)

-

Ethyl 3-isothiocyanatopropionate - the NIST WebBook. (URL: [Link])

-

Ethyl 4-isothiocyanatobenzoate | C10H9NO2S | CID 71003 - PubChem. (URL: [Link])

-

Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. (URL: [Link])

-

Ethyl isothiocyanate | C3H5NS | CID 10966 - PubChem. (URL: [Link])

-

Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl... - PubMed. (URL: [Link])

-

Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. Chemical Papers. (URL: [Link])

- Chemical shifts - UCL. (URL not provided)

-

Mass Spectra of Isothiocyanates - ANDERS KJÆR - SciSpace. (URL: [Link])

- Recent Advancement in the Synthesis of Isothiocyan

-

Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles - RSC Medicinal Chemistry (RSC Publishing). (URL: [Link])

- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Amazon S3. (URL not provided)

-

Ethyl 3-cyanobenzoate - Optional[13C NMR] - Chemical Shifts - SpectraBase. (URL: [Link])

- The Role of Isothiocyanates in Pharmaceutical Synthesis. (URL not provided)

-

Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur - MDPI. (URL: [Link])

-

Synthesis of ethoxycarbonyl isothiocyanate by orthogonal design | Request PDF. (URL: [Link])

-

Ethyl 3-hydroxybenzoate - the NIST WebBook. (URL: [Link])

-

Mass Spectrum of Ethyl iso-allocholate (RT- 29.081 min.) - ResearchGate. (URL: [Link])

-

Ethyl 3-hydroxybenzoate - the NIST WebBook. (URL: [Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemicalpapers.com [chemicalpapers.com]

- 4. researchgate.net [researchgate.net]

- 5. Ethyl 4-isothiocyanatobenzoate | C10H9NO2S | CID 71003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

3-Ethoxycarbonylphenyl isothiocyanate CAS number

An In-depth Technical Guide to 3-Ethoxycarbonylphenyl Isothiocyanate

Abstract

This technical guide provides a comprehensive overview of this compound (CAS Number: 3137-84-6 ), a versatile aromatic isothiocyanate intermediate.[1] Aryl isothiocyanates represent a pivotal class of organosulfur compounds, valued for their dynamic reactivity and significant role as building blocks in the synthesis of biologically active molecules. The isothiocyanate (–N=C=S) functional group is a well-established pharmacophore present in numerous natural and synthetic compounds that exhibit a range of therapeutic properties, including anticancer and antimicrobial activities.[2] This document is structured to provide researchers, chemists, and drug development professionals with detailed insights into the compound's properties, synthesis, reactivity, and safe handling, grounded in established scientific principles and field-proven applications.

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical properties is fundamental to its successful application in experimental design. The quantitative data for this compound are summarized below. These properties are critical for designing synthetic protocols, purification strategies, and for the characterization of its derivatives.

| Property | Value | Source(s) |

| CAS Number | 3137-84-6 | [1] |

| IUPAC Name | Ethyl 3-isothiocyanatobenzoate | [3] |

| Molecular Formula | C₁₀H₉NO₂S | [1][3] |

| Molecular Weight | 207.25 g/mol | [1][3] |

| SMILES | CCOC(=O)c1cccc(N=C=S)c1 | [3] |

| InChI Key | MCHONYMFRSKTLR-UHFFFAOYSA-N | [3] |

| Appearance | Light yellow liquid (typical) | [4] |

| Storage Conditions | Store in a cool, well-ventilated place. Keep container tightly closed.[4][5] | For long-term stability, refrigeration (2-8°C) is recommended. |

Synthesis and Mechanism

The synthesis of aryl isothiocyanates can be achieved through several established methods, often starting from the corresponding aniline derivative. The most common industrial and laboratory-scale syntheses involve thiocarbonyl transfer reagents like thiophosgene or, for greener approaches, carbon disulfide.[2] An alternative, high-yield method involves the reaction of a primary amine's corresponding chloroformate with a thiocyanate salt, often facilitated by a phase-transfer catalyst.

General Synthesis Workflow

The diagram below illustrates a common and efficient pathway for synthesizing isothiocyanates from an amine precursor. This process avoids highly toxic reagents like thiophosgene by using ethyl chloroformate and sodium thiocyanate.

Caption: General workflow for synthesizing this compound.

Detailed Experimental Protocol: Phase-Transfer Catalysis Method

This protocol is adapted from methodologies proven to be effective for the synthesis of related isothiocyanates, offering high yields and improved safety profiles.[6]

Materials:

-

Ethyl 3-aminobenzoate

-

Ethyl chloroformate

-

Sodium thiocyanate (NaSCN)

-

Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve Ethyl 3-aminobenzoate in dichloromethane.

-

Formation of the Amine Salt: Cool the solution to 0°C using an ice bath. Slowly add a solution of sodium bicarbonate.

-

Addition of Ethyl Chloroformate: While vigorously stirring, add ethyl chloroformate dropwise, maintaining the temperature below 10°C. Causality Note: This slow addition is crucial to control the exothermic reaction and prevent the formation of urea byproducts.

-

Introduction of Thiocyanate: After the addition is complete, add sodium thiocyanate and a catalytic amount of TBAB to the mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 3-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

-

Validation: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

Chemical Reactivity and Applications in Drug Development

The synthetic utility of this compound is rooted in the electrophilic nature of the central carbon atom in the –N=C=S group. This carbon is highly susceptible to attack by a wide range of nucleophiles, making it a cornerstone for constructing diverse heterocyclic systems.

Core Reactivity: Nucleophilic Addition

The primary reaction pathway involves the addition of nucleophiles (e.g., amines, alcohols, thiols) across the C=S bond. The reaction with primary or secondary amines is particularly robust, leading to the formation of substituted thiourea derivatives. These thiourea scaffolds are prevalent in many pharmacologically active compounds.

Caption: Core reactivity workflow of this compound.

Application in Heterocyclic Synthesis

The thiourea derivatives formed from this compound are not merely final products but versatile intermediates for further cyclization reactions.[7][8] For instance, reaction with α-haloketones can lead to the formation of highly substituted thiazole rings, a privileged structure in medicinal chemistry. The presence of the ethoxycarbonyl group provides an additional synthetic handle for further molecular elaboration, such as amide formation or reduction to an alcohol.

Example Application: Synthesis of a Potential Kinase Inhibitor Scaffold

-

Step 1: React this compound with a primary amine containing a desired pharmacophore (e.g., 4-amino-pyridine).

-

Step 2: The resulting thiourea is then treated with an α-bromoketone (e.g., 2-bromoacetophenone) in a Hantzsch-type thiazole synthesis.

-

Step 3: The ester group on the phenyl ring can be hydrolyzed to the carboxylic acid, which can then be coupled with various amines to explore structure-activity relationships (SAR) for a target protein.

This modular approach allows for the rapid generation of a library of diverse compounds, accelerating the hit-to-lead optimization process in drug discovery.

Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling of this compound is paramount to ensure laboratory safety. The following guidelines are derived from standard Safety Data Sheets (SDS).[4][5][9]

| Hazard Category | Description and Precautionary Measures |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[4][9] Prevention: Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray.[5] |

| Skin Corrosion / Irritation | Causes severe skin burns and eye damage.[4][5] Prevention: Wear protective gloves, protective clothing, eye protection, and face protection. Wash face, hands, and any exposed skin thoroughly after handling.[5] |

| Eye Damage | Causes serious eye damage.[5] First Aid: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[5] |

| Storage | Store locked up in a well-ventilated place. Keep container tightly closed.[5] The compound is moisture-sensitive; storage under an inert atmosphere (e.g., Argon or Nitrogen) is recommended for long-term purity. |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[4][5] |

Personal Protective Equipment (PPE):

-

Engineering Controls: Work in a well-ventilated laboratory, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[9]

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield (European Standard EN166).[9]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use.[9]

-

Skin and Body Protection: Wear a lab coat and long-sleeved clothing.[9]

Conclusion

This compound is a valuable and highly reactive chemical intermediate with significant applications in organic synthesis and medicinal chemistry. Its well-defined reactivity, centered on the electrophilic isothiocyanate group, provides a reliable entry point for the synthesis of diverse nitrogen- and sulfur-containing heterocycles. The additional functionality offered by the ethoxycarbonyl group enhances its utility as a versatile building block for constructing complex molecular architectures. A thorough understanding of its properties, synthetic routes, and stringent adherence to safety protocols will enable researchers to fully leverage the potential of this compound in their research and development endeavors.

References

-

Chemical Properties of this compound (CAS 3137-84-6) - Cheméo. [Link]

-

Ethyl 3-isocyanatobenzoate | C10H9NO3 | CID 589806 - PubChem - NIH. [Link]

-

SAFETY DATA SHEET - Fisher Scientific. [Link]

-

3-(Methoxycarbonyl)phenyl isothiocyanate - High purity | EN - Georganics. [Link]

-

Exploring Ethyl 4-Isothiocyanatobenzoate: Properties and Applications. [Link]

-

Ethyl 4-isothiocyanatobenzoate | C10H9NO2S | CID 71003 - PubChem - NIH. [Link]

-

ethyl isothiocyanate, 542-85-8 - The Good Scents Company. [Link]

-

Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur - MDPI. [Link]

- CN104761479B - Synthesis process for ethoxy carbonyl isothiocyanate - Google P

-

Reactivity and diverse synthetic applications of acyl isothiocyanates - arkat usa. [Link]

-

Synthesis of ethoxycarbonyl isothiocyanate by orthogonal design | Request PDF. [Link]

-

Synthesis of Isothiocyanates: A Review - CHEMISTRY & BIOLOGY INTERFACE. [Link]

-

Recent Advancement in Synthesis of Isothiocyanates - ChemRxiv. [Link]

-

(PDF) ChemInform Abstract: Reactivity and Diverse Synthetic Applications of Acyl Isothiocyanates - ResearchGate. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur [mdpi.com]

- 3. This compound (CAS 3137-84-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. fishersci.com [fishersci.com]

- 6. researchgate.net [researchgate.net]

- 7. arkat-usa.org [arkat-usa.org]

- 8. researchgate.net [researchgate.net]

- 9. fishersci.ie [fishersci.ie]

An In-depth Technical Guide to 3-Ethoxycarbonylphenyl Isothiocyanate: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

Authored for the discerning scientific community, this guide delineates the essential technical landscape of 3-Ethoxycarbonylphenyl isothiocyanate. As a Senior Application Scientist, my objective is to transcend a mere recitation of facts, instead providing a narrative grounded in mechanistic causality and practical, field-proven insights. This document is structured to serve as a comprehensive resource, flowing from the molecule's fundamental properties to its synthesis, reactivity, and its burgeoning role in the intricate tapestry of modern drug discovery. Every protocol and piece of data has been curated to ensure reliability and reproducibility, the cornerstones of scientific integrity.

Core Molecular Attributes

This compound, systematically named ethyl 3-isothiocyanatobenzoate, is an aromatic organic compound distinguished by the presence of both an ethoxycarbonyl group and a reactive isothiocyanate moiety on a benzene ring, arranged in a meta substitution pattern. This unique bifunctionality makes it a valuable reagent in synthetic organic chemistry.

Physicochemical Properties

A thorough understanding of a reagent's physical and chemical properties is paramount for its effective and safe utilization in experimental design. The key attributes of this compound are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₉NO₂S | [1] |

| Molecular Weight | 207.25 g/mol | [1] |

| CAS Number | 3137-84-6 | [1] |

| Appearance | White to cream or yellow crystalline solid/powder | [2] |

| Melting Point | 52 - 56 °C | [2] |

| Boiling Point | 123 - 127 °C | [2] |

| Solubility | Soluble in many organic solvents like Dichloromethane (DCM), Chloroform, and Ethyl Acetate. |

Synthesis of this compound: A Protocol Built on Trust

The synthesis of isothiocyanates from primary amines is a cornerstone of organic synthesis. While various methods exist, including the use of toxic reagents like thiophosgene, a more common and safer laboratory-scale approach involves the reaction of a primary amine with carbon disulfide to form a dithiocarbamate salt, which is then decomposed to the isothiocyanate.[3][4] The following protocol is a robust, self-validating method adapted from established procedures for analogous compounds.[5]

Causality Behind the Synthetic Strategy

The chosen two-step, one-pot synthesis from ethyl 3-aminobenzoate is predicated on efficiency and safety. The initial nucleophilic attack of the amine on carbon disulfide forms the dithiocarbamate anion, which is stabilized as a triethylammonium salt. The subsequent addition of a desulfurating agent, such as ethyl chloroformate, induces an intramolecular cyclization and elimination sequence to yield the desired isothiocyanate. This method avoids the use of highly toxic and volatile reagents.

Detailed Experimental Protocol

Materials:

-

Ethyl 3-aminobenzoate

-

Carbon Disulfide (CS₂)

-

Triethylamine (Et₃N)

-

Ethyl Chloroformate

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

Dithiocarbamate Salt Formation:

-

In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve ethyl 3-aminobenzoate (1.0 equivalent) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

To the stirred solution, add triethylamine (1.1 equivalents) followed by the dropwise addition of carbon disulfide (1.2 equivalents).

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

-

Desulfurization to Isothiocyanate:

-

Cool the reaction mixture back to 0 °C.

-

Slowly add ethyl chloroformate (1.1 equivalents) dropwise to the stirred solution.

-

After the addition is complete, allow the mixture to warm to room temperature and continue stirring for an additional 2-4 hours.

-

-

Work-up and Purification:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

-

Analytical Characterization: A Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ethyl group of the ester, and potentially long-range couplings. The aromatic region will display a complex splitting pattern characteristic of a 1,3-disubstituted benzene ring.

-

¹³C NMR: The carbon NMR spectrum will be characterized by signals for the isothiocyanate carbon (typically broad), the ester carbonyl, the aromatic carbons, and the carbons of the ethyl group. The isothiocyanate carbon signal is often broad due to quadrupolar relaxation and the specific chemical environment, a known phenomenon for this functional group.[7]

Infrared (IR) Spectroscopy

The IR spectrum provides definitive evidence for the presence of the key functional groups. A strong, sharp absorption band characteristic of the asymmetric stretch of the isothiocyanate group (-N=C=S) is expected in the range of 2000-2200 cm⁻¹. Additionally, a strong absorption corresponding to the carbonyl (C=O) stretch of the ester will be present around 1715-1730 cm⁻¹.[8]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 207, corresponding to the molecular weight of C₁₀H₉NO₂S.[6] Characteristic fragmentation patterns for isothiocyanates may also be observed.[9]

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of this compound is primarily dictated by the high electrophilicity of the central carbon atom in the isothiocyanate group. This makes it an excellent substrate for nucleophilic addition reactions.

Reaction with Nucleophiles: The Gateway to Thioureas

The most prominent reaction of isothiocyanates is their facile reaction with primary and secondary amines to form N,N'-disubstituted thioureas.[10][11] This reaction is typically high-yielding and proceeds under mild conditions. The thiourea moiety is a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities, including antibacterial, antiviral, and anticancer properties.[10][11][12] The ethoxycarbonyl group on the phenyl ring of this compound can be further manipulated, for instance, through hydrolysis to the corresponding carboxylic acid, allowing for the introduction of additional diversity and functionality into the final molecules.

Role in Medicinal Chemistry and Drug Design

While specific examples for the meta-isomer are less prevalent in the literature than for its para-counterpart, the isothiocyanate functional group itself is a well-established pharmacophore. Isothiocyanates are known to exhibit a range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[4][13] The ability of this compound to serve as a scaffold for the synthesis of novel thiourea libraries makes it a compound of significant interest for lead generation and optimization in drug discovery programs.

Safety, Handling, and Storage

As with all reactive chemical reagents, proper handling and storage of this compound are essential for laboratory safety.

-

Hazards: Isothiocyanates are generally considered to be irritants and lachrymators. They can cause irritation to the skin, eyes, and respiratory tract. Harmful if swallowed, inhaled, or absorbed through the skin.[2]

-

Handling: Always handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile rubber is recommended), and a lab coat.[2]

-

Storage: Store in a cool, dry place away from moisture, as isothiocyanates can be sensitive to hydrolysis. Keep the container tightly sealed.

-

First Aid: In case of contact, immediately flush the affected area with copious amounts of water. If inhaled, move to fresh air. Seek immediate medical attention in all cases of exposure.

Conclusion

This compound is a versatile and valuable reagent for the synthesis of a diverse range of organic compounds, particularly thiourea derivatives with potential pharmacological applications. Its synthesis from readily available starting materials via a safe and reliable protocol, combined with its predictable reactivity, makes it an attractive building block for researchers in medicinal chemistry and drug development. A comprehensive understanding of its physicochemical properties, spectroscopic characteristics, and safe handling procedures, as outlined in this guide, is crucial for its effective and responsible use in the laboratory.

References

-

The Royal Society of Chemistry. (n.d.). General procedure for the synthesis of methyl benzoate (3a). Supporting Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). General procedure for the synthesis of isothiocyanates. Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl isothiocyanate. National Center for Biotechnology Information. Retrieved from [Link]

- Glaser, R., Hillebrand, R., & Gates, K. (2015). Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate. The Journal of Organic Chemistry, 80(9), 4713–4721.

-

PubChem. (n.d.). Ethyl thiocyanate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 4-isothiocyanatobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Thiourea derivatives with pharmacological properties. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

NIST. (n.d.). Ethyl 3-isothiocyanatopropionate. NIST Chemistry WebBook. Retrieved from [Link]

- Limban, C., et al. (2021). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. Molecules, 26(9), 2465.

-

PrepChem.com. (n.d.). Synthesis of ethyl p-isothiocyanatobenzoate. Retrieved from [Link]

-

NIST. (n.d.). Ethyl 3-isothiocyanatopropionate. NIST Chemistry WebBook. Retrieved from [Link]

- Butler, R. N., & Coyne, A. G. (2014).

-

Organic Chemistry Portal. (n.d.). Isothiocyanate synthesis. Retrieved from [Link]

-

ChemRxiv. (2023). Recent Advancement in Synthesis of Isothiocyanates. Retrieved from [Link]

-

MDPI. (2022). Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of ethoxycarbonyl isothiocyanate by orthogonal design. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Phenyl isothiocyanate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl isothiocyanatoformate. National Center for Biotechnology Information. Retrieved from [Link]

- Kjær, A., Ohashi, M., Wilson, J. M., & Djerassi, C. (1963). Mass Spectra of Isothiocyanates. Acta Chemica Scandinavica, 17, 2143-2154.

- Agerbirk, N., et al. (2015). Derivatization of isothiocyanates and their reactive adducts for chromatographic analysis. Phytochemistry, 118, 149-160.

-

Synthesis of new thiourea derivatives and study of its activity as anticancer agents molecular docking study. (n.d.). Retrieved from [Link]

-

MDPI. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

-

PubMed Central. (2023). Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles. Retrieved from [Link]

-

ResearchGate. (2025). Recent Advances in the Synthesis and Applications of Isothiocyanates. Retrieved from [Link]

-

NIST. (n.d.). Ethyl 3-hydroxybenzoate. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. cbijournal.com [cbijournal.com]

- 2. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967) [hmdb.ca]

- 3. Isothiocyanate synthesis [organic-chemistry.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Ethyl 4-isothiocyanatobenzoate | C10H9NO2S | CID 71003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. glaserr.missouri.edu [glaserr.missouri.edu]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]

- 13. researchgate.net [researchgate.net]

3-Ethoxycarbonylphenyl isothiocyanate synthesis protocol

An In-Depth Technical Guide to the Synthesis of 3-Ethoxycarbonylphenyl Isothiocyanate

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis of this compound (ethyl 3-isothiocyanatobenzoate). Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, explains the rationale behind procedural choices, and offers field-proven insights to ensure successful and reproducible synthesis.

Introduction: Strategic Importance of this compound

This compound is an aromatic isothiocyanate, a class of organosulfur compounds of significant interest in medicinal chemistry and materials science.[1] The isothiocyanate functional group (–N=C=S) is a versatile electrophilic handle, making it a crucial building block for the synthesis of a wide array of nitrogen- and sulfur-containing molecules, most notably thiourea derivatives and various heterocycles.[2][3] These structures are often scaffolds for biologically active compounds with potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties.[2][4]

The synthesis of aryl isothiocyanates, however, presents challenges. Historically, the use of highly toxic and moisture-sensitive reagents like thiophosgene was common.[2][5] This has driven the development of safer, more robust, and scalable protocols, primarily centered around the use of carbon disulfide, which will be the focus of this guide.[2][6]

Core Synthetic Strategies: A Comparative Overview

The conversion of a primary amine—in this case, ethyl 3-aminobenzoate—to its corresponding isothiocyanate is the most direct synthetic route. Several methods exist, each with distinct advantages and disadvantages.

| Method | Key Reagents | Advantages | Disadvantages |

| Thiophosgene Route | Thiophosgene (CSCl₂), Base | High reactivity, fast reaction times, broad applicability.[5] | Extremely toxic, requires stringent safety protocols and specialized handling.[2][5] |

| Carbon Disulfide Route | Carbon Disulfide (CS₂), Base, Desulfurizing Agent | Significantly lower toxicity, readily available reagents, scalable.[2][7] | Often a two-step process, potential for thiourea byproduct formation.[8] |

| Thiocarbonyl Transfer | 1,1'-Thiocarbonyldi-2(1H)-pyridone (TCDP) | Milder, neutral conditions, good for sensitive substrates.[5] | Reagent can be expensive, longer reaction times may be required.[2][5] |

Given the balance of safety, efficiency, and cost-effectiveness, the carbon disulfide route has become the standard in many laboratories. This guide will detail a robust protocol based on this method.

The Carbon Disulfide Pathway: Mechanism and Rationale

The synthesis proceeds via a two-stage, one-pot process. Understanding the mechanism is critical for troubleshooting and optimization.

-

Formation of the Dithiocarbamate Salt: The primary amine (ethyl 3-aminobenzoate) acts as a nucleophile, attacking the electrophilic carbon of carbon disulfide. The resulting dithiocarbamic acid is immediately deprotonated by a base (e.g., triethylamine) to form a stable dithiocarbamate salt. This initial step is crucial and its completion minimizes the presence of unreacted amine, which can lead to byproduct formation.[8]

-

Desulfurization: The dithiocarbamate salt is then treated with an electrophilic desulfurizing agent. This guide utilizes p-toluenesulfonyl chloride (tosyl chloride), a common and effective choice.[9] The tosyl chloride activates the dithiocarbamate, facilitating an intramolecular cyclization and subsequent elimination. This concerted decomposition releases the isothiocyanate product, along with byproducts that can be easily removed during work-up.

Reaction Mechanism Visualization

Caption: Figure 1: Reaction Mechanism for Isothiocyanate Synthesis

Detailed Experimental Protocol

This protocol is designed for the synthesis of this compound from ethyl 3-aminobenzoate on a laboratory scale.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Mass (g) | Volume (mL) | Notes |

| Ethyl 3-aminobenzoate | C₉H₁₁NO₂ | 165.19 | 10.0 | 1.65 | ~1.5 | Starting material |

| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 22.0 | 2.23 | 3.05 | Base (d=0.726) |

| Carbon Disulfide (CS₂) | CS₂ | 76.14 | 11.0 | 0.84 | 0.66 | Toxic, use in fume hood (d=1.263) |

| p-Toluenesulfonyl chloride (TsCl) | C₇H₇ClO₂S | 190.65 | 11.0 | 2.10 | - | Desulfurizing agent |

| Tetrahydrofuran (THF) | C₄H₈O | - | - | - | 50 | Anhydrous solvent |

Step-by-Step Methodology

-

Reaction Setup: To a 100 mL oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add ethyl 3-aminobenzoate (1.65 g, 10.0 mmol).

-

Reagent Addition: Add anhydrous tetrahydrofuran (50 mL) to the flask and stir until the amine is fully dissolved. Add triethylamine (3.05 mL, 22.0 mmol) via syringe.

-

Dithiocarbamate Formation: While stirring at room temperature, add carbon disulfide (0.66 mL, 11.0 mmol) dropwise over 5 minutes. A slight exotherm and the formation of a precipitate may be observed. Stir the resulting slurry at room temperature for 2 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting amine.[8]

-

Desulfurization: Cool the reaction mixture to 0 °C using an ice-water bath. In one portion, add solid p-toluenesulfonyl chloride (2.10 g, 11.0 mmol) to the slurry.

-

Reaction Completion: Remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 2-3 hours. The reaction should become a clearer solution as the dithiocarbamate salt is consumed.

-

Work-up:

-

Filter the reaction mixture through a pad of Celite to remove any precipitated salts, washing the pad with a small amount of THF or ethyl acetate.

-

Transfer the filtrate to a separatory funnel.

-

Wash the organic solution sequentially with 1 M HCl (2 x 25 mL), water (25 mL), and saturated sodium chloride (brine) solution (25 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or low-melting solid.

-

Purification: Purify the crude product by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., starting with 5% EtOAc in hexanes and gradually increasing to 15%). Combine the fractions containing the pure product (identified by TLC) and remove the solvent under reduced pressure to afford this compound.

Experimental Workflow Visualization

Caption: Figure 2: Experimental Workflow

Troubleshooting and Field-Proven Insights

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield | Incomplete dithiocarbamate formation; Ineffective desulfurizing agent; Reagents are not anhydrous. | Ensure complete consumption of amine by TLC before adding TsCl. Use fresh, high-purity reagents. Ensure all glassware is dry and use anhydrous solvents.[8] |

| Thiourea Byproduct | Presence of unreacted amine when the isothiocyanate is formed. Water present in the reaction. | Increase stirring time for dithiocarbamate formation. Ensure a slight excess of CS₂ and base. Conduct the reaction under an inert (N₂) atmosphere.[8] |

| Difficult Purification | Byproducts from TsCl co-elute with the product. | The aqueous work-up is critical. A wash with a saturated sodium bicarbonate solution can help remove acidic impurities before the brine wash. Optimize the chromatography eluent for better separation. |

| Reaction Stalls | The starting amine is electron-deficient and less nucleophilic. | For particularly electron-deficient amines, a stronger base or a two-step approach (isolating the dithiocarbamate salt first) may improve yields.[8][10] |

Conclusion

The synthesis of this compound via the carbon disulfide and tosyl chloride method represents a reliable, safe, and scalable alternative to legacy protocols using thiophosgene. Success hinges on a solid understanding of the reaction mechanism, careful execution of the experimental procedure, and diligent purification. By following this guide, researchers can confidently produce this valuable intermediate for applications in drug discovery and chemical synthesis.

References

-

Wong, R., & Dolman, S. J. (2007). A facile and general protocol for the preparation of isothiocyanates from alkyl and aryl amines. The Journal of Organic Chemistry, 72(10), 3969–3971. Available at: [Link]

-

Ye, S., Wu, J., & Wu, J. (2015). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Beilstein Journal of Organic Chemistry, 11, 1204–1210. Available at: [Link]

-

Kim, T., & Park, H. (2023). Recent Advancement in the Synthesis of Isothiocyanates. ChemComm. Available at: [Link]

- Synthesis of Isothiocyanates: A Review. (2020). Chemistry & Biology Interface.

-

Ábrányi-Balogh, P. (2023). Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. Molecules, 28(15), 5789. Available at: [Link]

-

Li, W., et al. (2015). New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents. Molecules, 20(8), 14649–14660. Available at: [Link]

-

ChemRxiv. (2023). Recent Advancement in Synthesis of Isothiocyanates. Available at: [Link]

-

Organic Chemistry Portal. Isothiocyanate synthesis. Available at: [Link]

-

Wu, J., et al. (2014). Na2S2O8-mediated efficient synthesis of isothiocyanates from primary amines in water. Green Chemistry, 16(7), 3447-3452. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. cbijournal.com [cbijournal.com]

- 4. New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Isothiocyanate synthesis [organic-chemistry.org]

- 10. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process [organic-chemistry.org]

synthesis of 3-Ethoxycarbonylphenyl isothiocyanate from 3-aminobenzoic acid

A Guide to the Synthesis of 3-Ethoxycarbonylphenyl Isothiocyanate

An In-depth Technical Guide for Chemical Research and Development

Executive Summary

This compound is a valuable bifunctional molecule, serving as a crucial building block in the synthesis of a wide array of heterocyclic compounds and pharmacologically active agents. Its structure incorporates both an electrophilic isothiocyanate group and an ethoxycarbonyl moiety, enabling diverse subsequent chemical transformations. This guide provides a comprehensive, in-depth exploration of the robust two-step synthetic pathway commencing from the readily available starting material, 3-aminobenzoic acid.

This document is structured to provide not only detailed, actionable experimental protocols but also the underlying chemical principles and critical safety considerations. The synthesis is logically divided into two primary stages: the Fischer esterification of 3-aminobenzoic acid to yield the intermediate, ethyl 3-aminobenzoate, followed by the conversion of the amine functionality to the target isothiocyanate. Particular emphasis is placed on the safe handling of hazardous reagents, such as thiophosgene, and the rationale behind the selection of specific reaction conditions and purification techniques. This guide is intended for researchers, chemists, and drug development professionals seeking a thorough and practical understanding of this important synthetic sequence.

Introduction to the Synthetic Strategy

The is a classic two-step process that leverages fundamental organic transformations. The overall strategy is outlined below:

-

Step 1: Fischer Esterification. The carboxylic acid group of 3-aminobenzoic acid is converted to an ethyl ester. This is typically achieved through an acid-catalyzed reaction with an excess of ethanol, which serves as both the reagent and the solvent. This step protects the carboxylic acid and introduces the desired ethoxycarbonyl group.

-

Step 2: Isothiocyanation. The primary aromatic amine group of the resulting ethyl 3-aminobenzoate is then converted into an isothiocyanate. The most common and established method for this transformation involves the use of thiophosgene (CSCl₂) or its equivalents.[1] This reaction is highly efficient but requires stringent safety protocols due to the extreme toxicity of the reagent.

The following sections will dissect each of these steps, providing mechanistic insights, detailed experimental procedures, and expert commentary on optimizing the synthesis for yield and purity.

Overall Synthetic Workflow

The complete transformation from starting material to the final product is illustrated in the workflow diagram below.

Caption: Overall two-step synthesis of this compound.

Step 1: Fischer Esterification of 3-Aminobenzoic Acid

The initial step in the synthesis is the conversion of 3-aminobenzoic acid to its corresponding ethyl ester, ethyl 3-aminobenzoate.[2] This is a classic Fischer esterification reaction.

Principle and Mechanism

Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol. The reaction is typically driven to completion by using a large excess of the alcohol and/or by removing the water formed as a byproduct, in accordance with Le Chatelier's Principle.[3]

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst (e.g., H₂SO₄), which activates the carbonyl carbon towards nucleophilic attack by the alcohol (ethanol). A subsequent series of proton transfers and the elimination of a water molecule yields the protonated ester, which then deprotonates to give the final product and regenerate the acid catalyst.

A crucial point in the esterification of aminobenzoic acids is the presence of the basic amino group. This group will react with the acid catalyst, forming an ammonium salt. Therefore, a stoichiometric amount of acid is often required to ensure there is sufficient free acid to catalyze the esterification reaction effectively.[4]

Detailed Experimental Protocol

-

Materials:

-

3-Aminobenzoic acid

-

Absolute ethanol (EtOH)

-

Concentrated sulfuric acid (H₂SO₄)

-

10% aqueous sodium carbonate (Na₂CO₃) solution

-

Deionized water

-

-

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-aminobenzoic acid (e.g., 10.0 g).

-

Add absolute ethanol (e.g., 100 mL). Stir the suspension.

-

Carefully and slowly, add concentrated sulfuric acid (e.g., 8.0 mL) to the stirring mixture. A significant amount of precipitate (the ammonium salt of the starting material) is expected to form.[4]

-

Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue refluxing for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the reaction mixture to a beaker containing approximately 100 mL of cold water.

-

Slowly and carefully neutralize the acidic solution by adding 10% aqueous sodium carbonate solution dropwise while stirring. Vigorous gas (CO₂) evolution will occur. Continue adding the carbonate solution until the gas evolution ceases and the pH of the solution is approximately 8.[3]

-

As the solution is neutralized, the ethyl 3-aminobenzoate product will precipitate as a solid.

-

Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

-

Collect the crude product by vacuum filtration, washing the solid with cold deionized water.

-

Dry the collected solid to obtain crude ethyl 3-aminobenzoate. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

-

Step 2: Synthesis of this compound

The second and final stage of the synthesis is the conversion of the primary amino group of ethyl 3-aminobenzoate into an isothiocyanate. The reaction with thiophosgene is a standard and highly effective method for this transformation.[1]

CRITICAL SAFETY CONSIDERATIONS: Handling Thiophosgene

Thiophosgene (CSCl₂) is an extremely toxic, corrosive, and lachrymatory substance. It is also sensitive to moisture and air. [5][6] All operations involving thiophosgene MUST be performed in a certified chemical fume hood with proper airflow.[6] Researchers must not work alone when handling this reagent.[6]

-

Personal Protective Equipment (PPE): Wear a lab coat, closed-toed shoes, chemical splash goggles, a face shield, and appropriate chemical-resistant gloves (e.g., nitrile gloves).[5][6] For handling larger quantities, a full-facepiece respirator with appropriate cartridges is recommended.[5][7]

-

Engineering Controls: A properly functioning chemical fume hood is mandatory.[6] An eyewash station and safety shower must be immediately accessible.[5]

-

Handling: Ground and bond containers when transferring material.[5] Handle under an inert atmosphere (e.g., nitrogen or argon) and keep containers tightly closed and protected from moisture.[5][6]

-

Spills: In case of a spill, evacuate the area. Absorb the spill with an inert material like vermiculite or sand and place it in a sealed container for hazardous waste disposal.[8] Do not use water to clean up spills.[8]

-

Waste Disposal: All thiophosgene waste, including contaminated solvents and materials, must be treated as hazardous waste and disposed of according to institutional and local regulations.[6] Do not recycle solvents that have come into contact with thiophosgene.[6]

Principle and Mechanism

The reaction of a primary amine with thiophosgene proceeds through the formation of an intermediate thiocarbamoyl chloride. The amine acts as a nucleophile, attacking the electrophilic carbon of thiophosgene. This is followed by the elimination of a molecule of hydrogen chloride (HCl). A second molecule of HCl is then eliminated, typically with the aid of a base, to form the final isothiocyanate product. The base (e.g., sodium bicarbonate in a biphasic system or an organic base like triethylamine) serves to neutralize the HCl byproduct, driving the reaction to completion.[9]

Detailed Experimental Protocol (Biphasic Method)

This protocol utilizes a two-phase system to facilitate the reaction and the neutralization of the HCl byproduct.

-

Materials:

-

Ethyl 3-aminobenzoate

-

Thiophosgene (CSCl₂)

-

Chloroform (CHCl₃) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

In a round-bottom flask, dissolve ethyl 3-aminobenzoate (1.0 eq.) in chloroform (or DCM).

-

Add an equal volume of saturated aqueous sodium bicarbonate solution to the flask to create a two-phase mixture.

-

Cool the vigorously stirring mixture to 0°C in an ice bath.

-

In a chemical fume hood, add a solution of thiophosgene (1.0-1.2 eq.) in chloroform dropwise to the cold, stirring biphasic mixture over 30-60 minutes.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates the consumption of the starting amine.

-

Once the reaction is complete, carefully transfer the mixture to a separatory funnel.

-

Separate the organic layer. Wash the organic layer sequentially with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

The crude product can be purified by column chromatography on silica gel or by vacuum distillation.

-

Alternative Methods for Isothiocyanate Synthesis

Given the high toxicity of thiophosgene, several alternative methods have been developed. These often involve the in-situ formation and subsequent decomposition of a dithiocarbamate salt.[1]

-

Carbon Disulfide and a Desulfurizing Agent: The amine can be reacted with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate salt. This intermediate is then treated with a desulfurizing agent, such as tosyl chloride, to yield the isothiocyanate.[10]

-

Phenyl Chlorothionoformate: This reagent offers a facile and efficient alternative for converting amines to isothiocyanates, often providing high yields under milder conditions than thiophosgene.[11]

Data Summary and Characterization

This table summarizes key data for the synthesis. Yields are representative and may vary based on reaction scale and purification efficiency.

| Compound | Step | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield | Key Characterization Data |

| Ethyl 3-Aminobenzoate | 1 | C₉H₁₁NO₂ | 165.19 | 85-95% | ¹H NMR: Characteristic aromatic and ethyl group signals. IR (cm⁻¹): N-H stretches (~3300-3500), C=O stretch (~1700). |

| This compound | 2 | C₁₀H₉NO₂S | 207.25 | 75-90% | ¹H NMR: Signals consistent with the aromatic and ethyl groups. IR (cm⁻¹): Strong, broad -N=C=S stretch (~2100), C=O stretch (~1720). |

Conclusion

The is a reliable and efficient two-step process. The key transformations, Fischer esterification and thiophosgenation, are fundamental reactions in organic synthesis. While the overall pathway is straightforward, meticulous attention to reaction conditions and, most importantly, stringent adherence to safety protocols during the handling of thiophosgene are paramount for a successful and safe outcome. The resulting product is a versatile intermediate, poised for further elaboration in medicinal chemistry and materials science, making this synthetic route a valuable procedure for research and development professionals.

References

[5] Cole-Parmer. (n.d.). Material Safety Data Sheet - Thiophosgene 95-98%. Retrieved from Cole-Parmer. [6] The Brückner Research Group. (n.d.). CB-LSOP-Thiophosgene.docx. Retrieved from University of Connecticut. [7] Palafox, M. A. (2020, November 7). Safety Measure to Follow When Working With Thiophosgene. Retrieved from Industrial Supplies. [1] Akande, J., et al. (2018). Synthesis of Isothiocyanates: An Update. Molecules, 23(11), 2943. [8] New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Thiophosgene. Retrieved from nj.gov. [12] NOAA. (n.d.). THIOPHOSGENE. CAMEO Chemicals. Retrieved from NOAA. [2] Guidechem. (2023, June 11). How to prepare Ethyl 3-aminobenzoate?. Retrieved from Guidechem. [9] ResearchGate. (2016, November 23). Mild conversion of primary amine to isothiocyanate?. Retrieved from ResearchGate. [13] ECHEMI. (n.d.). Mild conversion of primary amine to isothiocyanate?. Retrieved from ECHEMI. [11] Li, Z.-Y., et al. (2013). Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Synthesis, 45(12), 1667-1674. [14] ResearchGate. (n.d.). A One-Pot Preparation of Isothiocyanates from Amines Using Two Phosgene Substitutes. Retrieved from ResearchGate. [3] Chemistry LibreTexts. (2021, August 16). 3: Esterification (Experiment). Retrieved from Chemistry LibreTexts. [15] Google Patents. (n.d.). US7547798B2 - Process for preparing aminobenzoate esters. Retrieved from Google Patents. [16] SIELC Technologies. (2018, February 16). Ethyl 3-aminobenzoate. Retrieved from SIELC Technologies. [17] Google Patents. (n.d.). CN101353311B - Process for preparing aminobenzoate esters. Retrieved from Google Patents. [18] Google Patents. (n.d.). CN102311356A - Synthetic method of ethyl p-aminobenzoate. Retrieved from Google Patents. [19] PrepChem.com. (n.d.). Synthesis of ethyl p-isothiocyanatobenzoate. Retrieved from PrepChem.com. [10] Organic Chemistry Portal. (n.d.). Isothiocyanate synthesis. Retrieved from Organic Chemistry Portal. ResearchGate. (n.d.). Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. Retrieved from ResearchGate. [20] Organic Syntheses. (n.d.). ETHYL p-AMINOBENZOATE. Retrieved from Organic Syntheses. [21] Google Patents. (n.d.). CN104761479B - Synthesis process for ethoxy carbonyl isothiocyanate. Retrieved from Google Patents. [22] Kim, H., et al. (2023). Recent Advancement in the Synthesis of Isothiocyanates. Chemical Communications. [23] ResearchGate. (n.d.). Synthesis of ethoxycarbonyl isothiocyanate by orthogonal design. Retrieved from ResearchGate. [24] Santa Cruz Biotechnology. (n.d.). This compound. Retrieved from SCBT. BenchChem. (2025). A Technical Guide to 3-Methoxycarbonylphenyl Isothiocyanate. Retrieved from BenchChem.

Sources

- 1. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. bruckner.research.uconn.edu [bruckner.research.uconn.edu]

- 7. Safety Measure to Follow When Working With Thiophosgene [moltuslab.com]

- 8. nj.gov [nj.gov]

- 9. researchgate.net [researchgate.net]

- 10. Isothiocyanate synthesis [organic-chemistry.org]

- 11. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process [organic-chemistry.org]

- 12. THIOPHOSGENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. echemi.com [echemi.com]

- 14. researchgate.net [researchgate.net]

- 15. US7547798B2 - Process for preparing aminobenzoate esters - Google Patents [patents.google.com]

- 16. Ethyl 3-aminobenzoate | SIELC Technologies [sielc.com]

- 17. CN101353311B - Process for preparing aminobenzoate esters - Google Patents [patents.google.com]

- 18. CN102311356A - Synthetic method of ethyl p-aminobenzoate - Google Patents [patents.google.com]

- 19. prepchem.com [prepchem.com]

- 20. Organic Syntheses Procedure [orgsyn.org]

- 21. CN104761479B - Synthesis process for ethoxy carbonyl isothiocyanate - Google Patents [patents.google.com]

- 22. pubs.rsc.org [pubs.rsc.org]

- 23. researchgate.net [researchgate.net]

- 24. scbt.com [scbt.com]

An In-depth Technical Guide on the Core Mechanism of Action of 3-Ethoxycarbonylphenyl Isothiocyanate

Abstract

This technical guide provides a comprehensive examination of the molecular mechanisms underpinning the biological activities of 3-Ethoxycarbonylphenyl isothiocyanate. While direct and extensive research on this specific molecule is emerging, this document synthesizes the vast body of knowledge on aryl isothiocyanates to elucidate its core signaling pathways. This guide details the pivotal roles of Nuclear factor erythroid 2-related factor 2 (Nrf2)-mediated antioxidant response, the induction of apoptosis, and the modulation of key cellular signaling cascades. We present detailed experimental protocols for investigating these mechanisms, quantitative data from functionally related isothiocyanates, and visual diagrams to clarify complex biological processes. This document serves as a foundational resource for researchers, scientists, and drug development professionals seeking to understand and explore the therapeutic potential of this compound.

Introduction: The Chemical and Biological Landscape of Aryl Isothiocyanates

Isothiocyanates (ITCs) are a class of organosulfur compounds characterized by the -N=C=S functional group. They are renowned for their presence in cruciferous vegetables, where they exist as glucosinolate precursors.[1][2] Enzymatic hydrolysis upon plant tissue damage releases the bioactive ITCs. This compound is a synthetic aryl isothiocyanate, and its aromatic nature and electrophilic isothiocyanate group suggest a reactivity profile similar to other well-studied members of this class, such as sulforaphane and phenethyl isothiocyanate (PEITC).[1][3] The biological activities of ITCs are largely attributed to their ability to modulate critical cellular pathways involved in carcinogenesis, inflammation, and oxidative stress.[1][4][5][6]

The core reactivity of the isothiocyanate group lies in its electrophilic carbon atom, which readily reacts with nucleophiles, particularly the thiol groups of cysteine residues in proteins. This covalent modification of proteins is a key event that initiates a cascade of downstream cellular responses.[7]

Core Mechanism of Action: A Multi-pronged Approach

The anticancer and chemopreventive effects of aryl isothiocyanates are not attributed to a single mode of action but rather to a concerted modulation of multiple, interconnected signaling pathways.[1][4] Based on extensive research on analogous compounds, the mechanism of action for this compound can be postulated to involve the following key pillars.

Activation of the Nrf2-ARE Signaling Pathway: The Master Regulator of Cellular Defense

A primary and well-established mechanism of action for isothiocyanates is the potent activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4][8] Nrf2 is a transcription factor that orchestrates the expression of a battery of cytoprotective genes, including antioxidant enzymes and phase II detoxification enzymes.[8][9]

Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[9] Isothiocyanates, being electrophilic, can covalently modify specific cysteine residues on Keap1.[10] This modification leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction and leading to the stabilization and nuclear translocation of Nrf2.[2][10] In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, thereby initiating their transcription.[9]

Hypothesized Action of this compound: The ethoxycarbonyl group at the meta-position of the phenyl ring is an electron-withdrawing group, which may enhance the electrophilicity of the isothiocyanate carbon, potentially leading to a robust interaction with Keap1 and strong activation of the Nrf2 pathway.

Diagram: Nrf2-ARE Pathway Activation by this compound

Caption: Activation of the Nrf2-ARE pathway by this compound.

Induction of Apoptosis: Orchestrating Programmed Cell Death

A crucial mechanism by which isothiocyanates exert their anticancer effects is the induction of apoptosis, or programmed cell death, in malignant cells.[5][11][12] This process is multifaceted and can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Key events in isothiocyanate-induced apoptosis include:

-

Modulation of Bcl-2 Family Proteins: Isothiocyanates can alter the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.[13] An increase in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization.

-

Mitochondrial Dysfunction: The permeabilization of the mitochondrial membrane results in the release of cytochrome c into the cytoplasm.

-

Caspase Activation: Cytosolic cytochrome c triggers the formation of the apoptosome and the activation of initiator caspase-9, which in turn activates executioner caspases like caspase-3.[11][14] Caspase-3 is a key protease responsible for the cleavage of cellular substrates, leading to the characteristic morphological changes of apoptosis.[11][15]

-

Generation of Reactive Oxygen Species (ROS): Isothiocyanates can induce the production of ROS within cancer cells, which can act as signaling molecules to promote apoptosis.[5][16]

Hypothesized Action of this compound: The structural features of this compound are consistent with the ability to induce apoptosis. Its reactivity would allow for the modification of key proteins involved in apoptotic signaling, leading to the activation of the caspase cascade.

Diagram: Intrinsic Pathway of Apoptosis Induced by this compound

Caption: Apoptosis induction via the intrinsic pathway by this compound.

Cell Cycle Arrest: Halting Uncontrolled Proliferation

In addition to inducing apoptosis, isothiocyanates can inhibit the growth of cancer cells by causing cell cycle arrest, often at the G2/M phase.[1] This prevents cells from entering mitosis and undergoing division. The mechanisms underlying cell cycle arrest are complex and can involve the modulation of key regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).

Experimental Protocols for Mechanistic Elucidation

To validate the hypothesized mechanisms of action for this compound, a series of well-established experimental protocols can be employed.

Nrf2-ARE Pathway Activation Assay

Objective: To determine if this compound activates the Nrf2 signaling pathway.

Methodology:

-

Cell Culture: Culture a suitable cell line (e.g., HepG2-C8, which has a stable Nrf2-ARE reporter system) in appropriate media.

-

Treatment: Treat the cells with varying concentrations of this compound for a specified time course (e.g., 6, 12, 24 hours).

-

Quantitative Real-Time PCR (qRT-PCR):

-

Isolate total RNA from the treated cells.

-

Synthesize cDNA.

-

Perform qRT-PCR to measure the mRNA expression levels of Nrf2 and its downstream target genes (e.g., HMOX1, NQO1, GCLC).

-

-

Western Blot Analysis:

-

Prepare whole-cell lysates.

-